An In-depth Technical Guide to 7-(Triphenylphosphonio)heptanoate Hydrobromide: A Mitochondria-Targeting Moiety for Research and Drug Development
An In-depth Technical Guide to 7-(Triphenylphosphonio)heptanoate Hydrobromide: A Mitochondria-Targeting Moiety for Research and Drug Development
This guide provides a comprehensive technical overview of 7-(Triphenylphosphonio)heptanoate hydrobromide, a lipophilic cation designed for the targeted delivery of molecules to mitochondria. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, mechanism of action, and practical applications of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Targeting Mitochondria
Mitochondria, often referred to as the powerhouses of the cell, are integral to cellular metabolism, energy production, and the regulation of cell death pathways.[1] Consequently, mitochondrial dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] This has made mitochondria a prime target for therapeutic intervention and diagnostic probing. The primary challenge lies in delivering bioactive molecules specifically to the mitochondria, bypassing other cellular compartments to maximize efficacy and minimize off-target effects.
7-(Triphenylphosphonio)heptanoate hydrobromide belongs to a class of compounds that leverage the unique properties of the triphenylphosphonium (TPP) cation to achieve mitochondrial accumulation. The large negative membrane potential across the inner mitochondrial membrane drives the uptake of these lipophilic cations, allowing for the selective delivery of attached cargo.[3] The heptanoate linker provides a versatile point of attachment for various molecules of interest, from fluorescent dyes to therapeutic agents.
Synthesis and Characterization
The synthesis of 7-(Triphenylphosphonio)heptanoate hydrobromide is a direct and robust process, typically achieved through the quaternization of triphenylphosphine with a suitable halo-substituted heptanoic acid.[4] The most common and accessible precursor is 7-bromoheptanoic acid.[5]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 7-(Triphenylphosphonio)heptanoate hydrobromide.
Detailed Step-by-Step Synthesis Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromoheptanoic acid (1 equivalent) in anhydrous acetonitrile.[5]
-
Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1 equivalent).[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution. Precipitation can be further induced by the slow addition of diethyl ether.
-
Isolation and Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield 7-(Triphenylphosphonio)heptanoate hydrobromide.
Physicochemical Properties
| Property | Value (Known/Estimated) | Source |
| Molecular Formula | C₂₅H₂₈BrO₂P | Calculated |
| Molecular Weight | 471.37 g/mol | Calculated |
| Appearance | White to off-white solid | [6] |
| Melting Point | Estimated: 180-200 °C | Based on[7] |
| Solubility | Soluble in water, methanol, DMSO | [6] |
| CAS Number | Not assigned | - |
Mechanism of Action: Targeting the Mitochondrial Matrix
The efficacy of 7-(Triphenylphosphonio)heptanoate hydrobromide as a mitochondrial targeting vector is predicated on the large negative membrane potential (ΔΨm) across the inner mitochondrial membrane, which is approximately -150 to -180 mV (negative inside).[3]
Cellular Uptake and Mitochondrial Accumulation Pathway
Caption: Mechanism of mitochondrial accumulation of TPP-conjugated compounds.
The lipophilic nature of the triphenylphosphonium cation allows it to readily pass through the plasma membrane and the outer mitochondrial membrane.[3] The key step is the electrophoretic uptake across the inner mitochondrial membrane, driven by the substantial membrane potential. This results in a significant concentration of the TPP-conjugated molecule within the mitochondrial matrix, estimated to be up to 1000-fold higher than in the cytoplasm.
Applications in Research and Drug Development
The carboxylic acid group of 7-(Triphenylphosphonio)heptanoate hydrobromide serves as a versatile handle for conjugating a wide range of molecules for mitochondrial delivery.
Potential Applications:
-
Mitochondrial Probes: Attachment of fluorescent dyes or other reporter molecules allows for the real-time monitoring of mitochondrial dynamics, membrane potential, and the production of reactive oxygen species (ROS).[8]
-
Targeted Drug Delivery: Conjugation of therapeutic agents can enhance their efficacy by delivering them directly to their site of action within the mitochondria, which is particularly relevant for anticancer and neuroprotective drugs.[9]
-
Mitochondria-Targeted Antioxidants: The TPP moiety itself can be conjugated to antioxidants to combat mitochondrial oxidative stress, a key factor in many age-related diseases.
Experimental Protocol: Measurement of Mitochondrial Membrane Potential
This protocol describes a method to assess changes in mitochondrial membrane potential in live cells using a TPP-based fluorescent probe, which could be synthesized using 7-(Triphenylphosphonio)heptanoate hydrobromide. A common probe for this application is Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Cultured cells of interest
-
TMRM stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (50 mM in DMSO) for depolarization control
-
Confocal microscope with appropriate filter sets (e.g., Ex/Em = 549/575 nm)[10]
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of 25 nM TMRM in HBSS. Remove the culture medium from the cells and wash twice with HBSS. Incubate the cells with the TMRM working solution for 30-45 minutes at 37°C.[11]
-
Imaging: Image the cells using a confocal microscope. Healthy, polarized mitochondria will accumulate TMRM and exhibit bright red fluorescence.
-
Depolarization Control: To confirm that the signal is dependent on mitochondrial membrane potential, add FCCP to a final concentration of 10 µM to a set of wells and image again. A significant decrease in fluorescence intensity indicates mitochondrial depolarization.[10]
-
Data Analysis: Quantify the fluorescence intensity per cell or per mitochondrion using appropriate image analysis software. Compare the fluorescence intensity between control and treated cells to determine the effect on mitochondrial membrane potential.
Experimental Protocol: Detection of Mitochondrial Superoxide
This protocol outlines the use of a mitochondria-targeted probe to specifically measure superoxide levels within the mitochondria of live cells. A commercially available probe for this is MitoSOX™ Red.
Materials:
-
Cultured cells of interest
-
MitoSOX™ Red reagent (5 mM stock solution in DMSO)
-
HBSS
-
Antimycin A (optional, as a positive control for superoxide production)
-
Flow cytometer or fluorescence microscope (Ex/Em = 510/580 nm)
Procedure:
-
Cell Preparation: Prepare cells in suspension or as adherent cultures in an appropriate imaging dish.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in HBSS. Incubate the cells with the working solution for 10-30 minutes at 37°C, protected from light.[12]
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.
-
Positive Control (Optional): Treat a subset of cells with an inducer of mitochondrial superoxide, such as Antimycin A (10 µM), for 15-30 minutes.
-
Detection: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[12]
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population (flow cytometry) or individual cells (microscopy) to compare superoxide levels between different experimental conditions.
Conclusion and Future Perspectives
7-(Triphenylphosphonio)heptanoate hydrobromide represents a valuable tool for researchers and drug developers focused on mitochondrial biology and therapeutics. Its straightforward synthesis and the well-established principle of TPP-mediated mitochondrial targeting provide a reliable platform for a multitude of applications. The future of mitochondria-targeted strategies will likely involve the development of more sophisticated drug-TPP conjugates with enhanced specificity and controlled release mechanisms, as well as novel imaging agents for the sensitive and dynamic tracking of mitochondrial function in health and disease.
References
- Benien, P., Almuteri, M. A., Mehanna, A. S., & D'Souza, G. G. M. (2015). Synthesis of triphenylphosphonium phospholipid conjugates for the preparation of mitochondriotropic liposomes. Methods in Molecular Biology, 1265, 51–57.
- Guzman-Villanueva, D., et al. (2022). In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells. SOJ Pharmacy & Pharmaceutical Sciences, 2(1), 1-9.
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JoVE. (2022, June 13). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview [Video]. YouTube. [Link]
- MDPI. (2021, March 11). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. International Journal of Molecular Sciences, 22(6), 2883.
- MDPI. (2024, June 20). Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. International Journal of Molecular Sciences, 25(12), 6789.
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National Center for Biotechnology Information. (n.d.). Carboxymethyl triphenylphosphonium bromide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Carboxybutyl)triphenylphosphonium bromide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromoheptanoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (6-Carboxyhexyl)triphenylphosphonium bromide. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of Preparation 8 (6-carboxyhexyl)triphenylphosphonium bromide. Retrieved from [Link]
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Protocols.io. (2022, September 21). Live-cell imaging: Mitochondria membrane potential. [Link]
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ResearchGate. (2025, August 9). Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy. Retrieved from [Link]
- Royal Society of Chemistry. (2023, December 21). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Chemical Biology, 5(1), 104-114.
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Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]
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